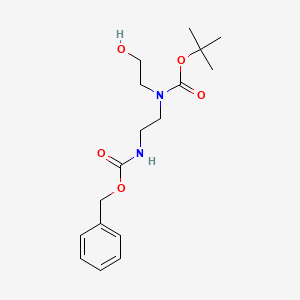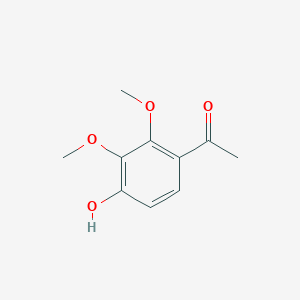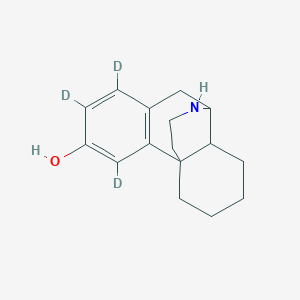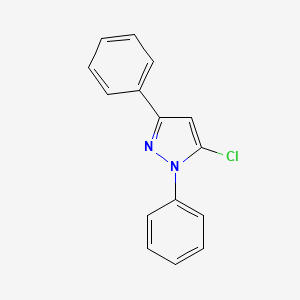
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Vue d'ensemble
Description
“tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate” is a chemical compound. It belongs to the category of biological chemicals and is a derivative of amino alcohols . It has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of a similar compound, N-(叔丁氧羰基)乙醇胺, involves several steps . The process starts with the addition of benzyl chloride to diethanolamine, followed by heating to reflux for 1 to 1.5 hours. After cooling to 23-28°C, sulfuryl chloride is added. After the reaction is complete, liquid ammonia is passed through for 2.5 to 3.5 hours. After cooling again to 23-28°C, di-tert-butyl dicarbonate is added and stirred for 0.5 to 1 hour. Finally, hydrogen gas is passed through to remove the benzyl group .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has a molecular weight of 338.40 . The compound contains several functional groups, including a carbamate group, an amino group, and a benzyloxy group .Chemical Reactions Analysis
The compound has been used in palladium-catalyzed cross-coupling reactions with various aryl halides . This suggests that it can participate in a variety of chemical reactions, particularly those involving the formation of carbon-nitrogen bonds.Physical and Chemical Properties Analysis
The compound has a density of 1.042 g/mL at 25 °C . Other physical and chemical properties such as boiling point are not available from the current data.Applications De Recherche Scientifique
Synthesis and Chemical Properties
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate serves as a crucial intermediate in the synthesis of various chemical compounds. For instance, it's involved in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, showcasing its role in protecting the amino group during the synthesis process. This compound is synthesized through a series of reactions starting from 2-(2-aminoethoxy)ethanol, further reacting with di-tert-butyl dicarbonate in an ethanol solution. The overall yield of the process reaches 11.4% (Zhong-Qian Wu, 2011).
Additionally, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is identified as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). The compound is synthesized from commercially available materials through acylation, nucleophilic substitution, and reduction, with a total yield of the three steps being 81% (Bingbing Zhao et al., 2017).
Applications in Organic Synthesis
This chemical is extensively used in organic synthesis, demonstrating versatility and efficiency. For instance, tert-butyl phenylazocarboxylates, related to the compound , are described as versatile building blocks in synthetic organic chemistry. They are suitable for nucleophilic substitutions and radical reactions, thereby enabling the generation of aryl radicals under specific conditions. Such reactions include oxygenation, halogenation, carbohalogenation, and more, signifying the compound's significance in diverse chemical synthesis routes (Hannelore Jasch et al., 2012).
Moreover, the tert-butoxycarbonyl (Boc) group, closely related to the compound , is widely used as a protective group in organic synthesis. A novel method for the deprotection of the N-Boc group using silica gel in refluxing toluene has been reported, offering a simple and efficient approach with high yields. This indicates the compound's pivotal role in the synthesis and protection-deprotection cycles in organic chemistry (Z. Min, 2007).
Mécanisme D'action
Target of Action
Tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate, also known as tert-butyl N-(2-hydroxyethyl)-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate, is a protected hydroxylamine It’s known to participate in c-n cross coupling reactions .
Mode of Action
The compound’s mode of action involves its interaction with various carbon nucleophiles. It participates in facile intramolecular cyclization with these nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids . This suggests that the compound may interact with its targets through a mechanism involving nucleophilic attack.
Biochemical Pathways
The compound’s ability to undergo c-n cross coupling reactions and form protected cyclic hydroxamic acids suggests that it may be involved in pathways related to nitrogen metabolism or pathways involving cyclic compounds .
Result of Action
The formation of protected cyclic hydroxamic acids suggests that the compound may have roles in the synthesis of these acids, which are known to have various biological activities .
Action Environment
The compound’s reactions are typically carried out under anhydrous conditions, suggesting that the presence of water could potentially influence its reactivity.
Propriétés
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19(11-12-20)10-9-18-15(21)23-13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMZYBYGYKDTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)OCC1=CC=CC=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(3-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B3291795.png)

![6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B3291813.png)

![Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3291829.png)
![tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3291833.png)





![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3291874.png)

![Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]-](/img/structure/B3291887.png)
